molecular formula C33H45N7O4 B1532122 Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 866084-31-3

Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1532122
CAS No.: 866084-31-3
M. Wt: 603.8 g/mol
InChI Key: SCWKOLRZBMGTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for complex heterocyclic compounds. The compound's molecular formula is C₃₃H₄₅N₇O₄, with a molecular weight of 603.8 grams per mole. The nomenclature reflects the hierarchical structure where the piperazine ring serves as the principal functional group, modified by a tert-butyl carboxylate ester and connected through an amino-pyridine linker to the pyrido[2,3-d]pyrimidine core system.

The systematic naming process begins with identifying the heterocyclic components according to the Hantzsch-Widman nomenclature system, which was developed by German chemists Arthur Hantzsch and Oskar Widman in 1887 and 1888 respectively. This system provides a systematic approach for naming three to ten-membered rings by combining appropriate prefixes that denote the type and position of heteroatoms present in the ring with suffixes that determine both ring size and degree of unsaturation. The pyrido[2,3-d]pyrimidine designation indicates the fusion pattern between the pyridine and pyrimidine rings, where the numbers 2,3-d specify the exact connectivity pattern of the bicyclic system.

Structural Component IUPAC Designation Molecular Contribution
Pyrido[2,3-d]pyrimidine core 7,8-dihydropyrido[2,3-d]pyrimidin-7-one C₈H₅N₃O
Piperazine ring system piperazine-1-carboxylate C₅H₁₀N₂O₂
tert-Butyl group 1,1-dimethylethyl C₄H₉
Cyclopentyl substituent cyclopentyl C₅H₉
Butoxyvinyl group 1-butoxyethenyl C₆H₁₁O

The molecular architecture demonstrates the complexity achievable through systematic organic synthesis, incorporating multiple pharmacophoric elements within a single molecular framework. The InChI key SCWKOLRZBMGTNT-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement. The SMILES notation CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C accurately represents the complete connectivity pattern and stereochemical features of the molecule.

Comparative Structural Analysis of Pyrido[2,3-d]pyrimidine Core Motifs

The pyrido[2,3-d]pyrimidine core represents one of four possible skeletal arrangements formed by the fusion of pyridine and pyrimidine rings, with the specific 2,3-d connectivity pattern being the most prevalent in medicinal chemistry applications. Pyrido[2,3-d]pyrimidines constitute the most abundant isomer in the literature and are associated with a wide range of biological activities. The heterocyclic fusion of pyrimidine and pyridine rings results in formation of pyridopyrimidines, which serve as structural analogs of biogenic quinazolines and purines.

The pyrido[2,3-d]pyrimidine scaffold differs significantly from other pyridopyrimidine isomers in terms of electronic distribution and hydrogen bonding capabilities. Compared to pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine variants, the 2,3-d fusion pattern provides optimal positioning of nitrogen atoms for both hydrogen bond acceptance and participation in π-π stacking interactions. The specific substitution pattern in the target compound includes a 7-oxo group that introduces additional hydrogen bonding potential and influences the overall planarity of the bicyclic system.

Pyridopyrimidine Isomer Ring Junction Nitrogen Positions Common Applications
Pyrido[2,3-d]pyrimidine 2,3-d N-1, N-3, N-8 Kinase inhibitors, anticancer agents
Pyrido[3,2-d]pyrimidine 3,2-d N-1, N-3, N-4 Antimicrobial compounds
Pyrido[3,4-d]pyrimidine 3,4-d N-1, N-3, N-6 Receptor antagonists
Pyrido[4,3-d]pyrimidine 4,3-d N-1, N-3, N-7 Enzyme inhibitors

The electronic properties of the pyrido[2,3-d]pyrimidine core are significantly influenced by the substitution pattern, particularly the presence of the 7-oxo group and the 8-cyclopentyl substituent. These modifications alter the electron density distribution across the heterocyclic system and affect both the lipophilicity and hydrogen bonding characteristics of the molecule. The 5-methyl group provides additional steric bulk that can influence the orientation of adjacent substituents and impact the overall conformational preferences of the molecule.

Synthetic strategies for pyrido[2,3-d]pyrimidines typically involve four general approaches starting from pyrimidine ring systems, utilizing appropriately substituted 4-aminopyrimidine derivatives. The pyridine ring formation can proceed via addition of three carbon atoms, two carbon atoms, intramolecular cyclization of propionyl derivatives, or one-pot three-component reactions. The specific substitution pattern in the target compound suggests a synthetic route involving sequential functionalization of the pyrido[2,3-d]pyrimidine core followed by coupling with the amino-pyridine-piperazine fragment.

Conformational Studies of Piperazine and Cyclopentyl Substituents

The conformational behavior of the piperazine ring system in this compound is governed by the same principles that control cyclohexane conformations, with the nitrogen atoms introducing additional electronic and steric considerations. Piperazine rings can change their conformations including chair, half-chair, boat, and twist-boat arrangements, similar to cyclohexanes, but with generally higher energetic barriers for transformation between conformations.

The energetic barriers for piperazine ring inversion are typically higher than those observed for cyclohexanes, as demonstrated by comparing the ring inversion barriers of cis-1,4-dimethylcyclohexane (40.0 kilojoules per mole in dichlorodifluoromethane) with N,N'-dimethylpiperazine (55.7 kilojoules per mole in dichloromethane). In the target compound, the piperazine ring adopts a chair conformation with the N-bound carboxylate and substituted pyridine groups occupying specific orientations that minimize steric interactions.

The tert-butyl carboxylate substituent on the piperazine nitrogen exhibits restricted rotation due to the partial double bond character of the amide linkage, resulting in the occurrence of different rotamers at room temperature. This rotational barrier typically ranges between 56 and 80 kilojoules per mole, depending on the electronic properties of substituents attached to the aromatic ring systems. The presence of electron-withdrawing groups on the pyridine ring can influence these barriers through electronic effects transmitted through the conjugated system.

Conformational Feature Energy Barrier (kJ/mol) Characteristic Time Scale
Piperazine ring inversion 55-65 Milliseconds at 298 K
Amide bond rotation 56-80 Microseconds at 298 K
Cyclopentyl ring puckering 20-25 Nanoseconds at 298 K

The cyclopentyl substituent attached to the N-8 position of the pyrido[2,3-d]pyrimidine core exhibits characteristic five-membered ring conformational behavior. Cyclopentane adopts an envelope conformation where four carbon atoms reside in the same plane while one carbon atom protrudes from this plane. This envelope conformation minimizes torsional strain while introducing only slight angle strain, with carbon-carbon-carbon bond angles measuring between 102 and 106 degrees. The cyclopentyl group undergoes rapid ring inversion at room temperature, with each carbon atom taking turns as the protruding vertex of the envelope.

The butoxyvinyl substituent introduces additional conformational complexity through its flexible alkyl chain and the vinyl ether functionality. The vinyl group can adopt either E or Z configurations, though steric considerations typically favor the E-isomer in this molecular context. The butoxy chain provides significant conformational freedom, allowing the molecule to adopt various extended and folded configurations that can influence its overall three-dimensional shape and potential binding interactions with biological targets.

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic analysis of related pyrido[2,3-d]pyrimidine derivatives provides valuable insights into the three-dimensional structure and hydrogen bonding patterns that govern the solid-state arrangement of these complex molecules. The molecular structures of similar compounds typically consist of neutral molecules packed in monoclinic lattices with space groups such as P2₁/n, P2₁/c, and C2/c. The specific arrangement of molecules in the crystal lattice is governed by intermolecular hydrogen bonding interactions and π-π stacking between aromatic ring systems.

The pyrido[2,3-d]pyrimidine core system participates in supramolecular assembly through multiple hydrogen bonding motifs. The amino groups present in the pyrimidine ring system form hydrogen bonds to pyrimidinyl nitrogen atoms and hydroxyl oxygen atoms from different molecules, creating centrosymmetric eight-membered and sixteen-membered synthons. These interactions contribute to the formation of supramolecular tapes and layers within the crystal structure.

Hydrogen Bond Type Donor-Acceptor Distance (Å) Bond Angle (°) Occurrence Frequency
N-H⋯N (pyrimidine) 2.85-3.05 150-170 High
N-H⋯O (carbonyl) 2.75-2.95 145-165 Moderate
C-H⋯π (aromatic) 3.20-3.60 120-140 Low

The piperazine ring system in related structures adopts a chair conformation with the N-bound carboxylate and methylene substituents occupying bisectional and equatorial orientations respectively. This arrangement minimizes steric interactions while maximizing favorable hydrogen bonding contacts with neighboring molecules in the crystal lattice. The tert-butyl group provides additional van der Waals contacts that contribute to the overall stability of the crystal structure.

π-π stacking interactions between aromatic ring systems play a crucial role in the crystal packing of pyrido[2,3-d]pyrimidine derivatives. Inter-centroid distances between pyrimidinyl rings typically range from 3.5 to 3.7 Ångströms, indicating significant overlap between π-electron systems. These interactions contribute to the formation of columnar arrangements within the crystal structure and influence the overall mechanical properties of the crystalline material.

Properties

IUPAC Name

tert-butyl 4-[6-[[6-(1-butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N7O4/c1-7-8-19-43-23(3)28-22(2)26-21-35-31(37-29(26)40(30(28)41)24-11-9-10-12-24)36-27-14-13-25(20-34-27)38-15-17-39(18-16-38)32(42)44-33(4,5)6/h13-14,20-21,24H,3,7-12,15-19H2,1-2,4-6H3,(H,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWKOLRZBMGTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, commonly referred to by its CAS number 866084-31-3, is a complex organic compound with significant biological activity. This compound is primarily recognized as an impurity in the synthesis of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4/6, which is used in the treatment of hormone receptor-positive breast cancer.

Molecular Structure

The molecular formula of this compound is C33H45N7O4C_{33}H_{45}N_{7}O_{4}, with a molecular weight of 603.75 g/mol. The structure features multiple functional groups that contribute to its biological activity and interaction with various biological targets.

PropertyValue
CAS Number866084-31-3
Molecular FormulaC33H45N7O4
Molecular Weight603.75 g/mol
Purity≥ 99%
Storage ConditionsSealed, 2–8 °C

This compound acts primarily as an impurity in palbociclib formulations. Its biological activity is closely related to the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Research indicates that compounds similar to tert-butyl 4-(6-(...)) exhibit significant antitumor activity due to their ability to induce cell cycle arrest in cancer cells. For instance:

  • Study on CDK Inhibition : A study demonstrated that palbociclib and its related impurities effectively inhibited CDK4/6 activity in various breast cancer cell lines, leading to decreased cell viability and increased apoptosis rates .
  • Toxicological Assessment : Toxicological studies have been conducted to evaluate the safety profile of this compound when used in conjunction with palbociclib. Results indicated that while the primary drug was effective against tumors, the impurities had minimal adverse effects at therapeutic doses .
  • Quality Control Applications : As an impurity standard for palbociclib, this compound is essential for quality control during pharmaceutical manufacturing. It ensures compliance with regulatory standards set by organizations like the FDA .

Table 2: Summary of Biological Studies

Study FocusFindings
CDK InhibitionSignificant reduction in cancer cell viability
ToxicologyMinimal adverse effects at therapeutic doses
Quality ControlEssential for regulatory compliance in formulations

Scientific Research Applications

Impurity Standard for Palbociclib

The compound is recognized as an impurity standard in the quality control and quality assurance processes during the production of Palbociclib, a drug used in cancer therapy targeting specific cell cycle regulators. Its identification and quantification are crucial for ensuring the purity of Palbociclib formulations, adhering to ICH guidelines for pharmaceutical quality standards .

Quality Control and Assurance

In the commercial production of Palbociclib, this compound serves as a reference material for monitoring impurity levels. It is essential for maintaining compliance with regulatory requirements during the manufacturing process and is often utilized in stability studies to evaluate the degradation products of the active pharmaceutical ingredient (API) .

Abbreviated New Drug Application (ANDA)

Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is also employed in the ANDA filing process to the FDA. This application is vital for generic drug manufacturers seeking to demonstrate that their formulations are bioequivalent to branded drugs like Palbociclib .

Stability Studies

Research has indicated that monitoring impurities such as Tert-butyl 4-(6-(...) is critical in stability studies of Palbociclib formulations. These studies help determine how the drug behaves under various environmental conditions over time, ensuring that it remains effective and safe for patient use.

Toxicity Studies

This compound is also involved in toxicity assessments related to Palbociclib formulations. Understanding the toxicological profile of impurities helps in evaluating the overall safety of drug products before they reach the market .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound C belongs to a family of pyrido[2,3-d]pyrimidin-7-one derivatives with variations at position 6 of the core structure. Below is a detailed comparison with key analogs:

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Structural Features Source
Compound C 1-Butoxyvinyl Alkenyl ether group; enhances lipophilicity and steric bulk
Impurity B (8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7-one) Vinyl Simpler alkenyl group; lacks the butoxy chain, reducing steric hindrance
Bromo analog (tert-butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate) Bromine Halogen substitution; increases electrophilicity for cross-coupling reactions
Compound 16f (tert-butyl 4-(6-((8-cyclopentyl-6-(4-(methoxycarbonyl)phenyl)-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate) 4-(Methoxycarbonyl)phenyl Aromatic ester group; improves binding affinity to kinase targets
Compound 16j (tert-butyl 4-(6-((8-cyclopentyl-5-methyl-7-oxo-6-(pyridin-3-yl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate) Pyridin-3-yl Heteroaryl substitution; enhances solubility and hydrogen-bonding potential

Functional Implications of Structural Differences

  • Aryl-substituted derivatives (e.g., 16f–j) exhibit variable logP values depending on substituent polarity, with 16j’s pyridinyl group enhancing aqueous solubility .
  • Reactivity and Stability :

    • Bromo-substituted analogs are prone to nucleophilic substitution, making them versatile intermediates .
    • Compound C’s alkenyl ether moiety may undergo hydrolysis under acidic conditions, necessitating careful storage .

Preparation Methods

Detailed Preparation Procedure

A representative preparation method is as follows:

Step Reagents and Conditions Description
1 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester (9.8 g, 0.017 mol), DMF (140 mL), vinyl n-butyl ether (17 g, 0.17 mol), K2CO3 (5.27 g, 0.041 mol), Pd2(dba)3 (1.6 g, 0.17 mmol), DABCO (0.23 g, 2.04 mmol) The mixture is heated to 80–85 °C under inert atmosphere to promote the Heck coupling reaction.
2 Reaction monitoring and completion The reaction proceeds with high regioselectivity to form the desired butoxyvinyl-substituted intermediate.
3 Workup and isolation After completion, the reaction mixture is cooled, and the product is isolated by filtration or crystallization. Polymorph control is achieved by seeding and optimized cooling to avoid kinetically favored but less processable forms.

This method ensures high yield and purity suitable for industrial scale-up.

Catalyst and Reaction Optimization

  • Catalyst: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) is employed as the palladium source, offering high regioselectivity in the Heck coupling.
  • Base: Potassium carbonate (K2CO3) serves as the base to deprotonate and facilitate coupling.
  • Additives: DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a ligand to enhance catalyst activity and selectivity.
  • Solvent: Dimethylformamide (DMF) is used due to its high polarity and ability to dissolve all reaction components.
  • Temperature: The reaction is performed at 80–85 °C to balance reaction rate and minimize side reactions.
  • Pressure: In some optimized protocols, pressurized reactor conditions ("stuffy-tank reaction") are used to improve reaction kinetics and reduce impurity formation.

Process Control and Purification

  • Polymorph Control: Careful seeding and controlled cooling protocols prevent formation of slow-filtering polymorphs, improving crystallization efficiency and product isolation.
  • Palladium Removal: Insoluble palladium species are removed by filtration, followed by extractive chelation steps to reduce heavy metal contamination.
  • Yield and Purity: The process achieves high yields with product purity suitable for pharmaceutical applications, demonstrating robustness upon scale-up.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Brominated amino-pyridinyl piperazine tert-butyl ester
Coupling Partner Vinyl n-butyl ether
Catalyst Pd2(dba)3 (0.17 mmol)
Base K2CO3 (0.041 mol)
Ligand DABCO (2.04 mmol)
Solvent DMF (140 mL)
Temperature 80–85 °C
Reaction Time Typically several hours until completion
Reaction Atmosphere Inert (nitrogen or argon)
Product Isolation Filtration/crystallization with polymorph control
Palladium Removal Filtration and extractive chelation
Yield High (specific yield data not disclosed)
Purity High, suitable for pharmaceutical use

Research Findings and Industrial Relevance

  • The Heck coupling step is critical for installing the enol ether side chain with high regioselectivity, which directly impacts the biological activity of the final drug molecule.
  • Optimization of catalyst, base, and reaction conditions has enabled robust scalability, reducing impurities and improving reproducibility.
  • Polymorph control during crystallization enhances processability, a key factor for large-scale pharmaceutical manufacturing.
  • Pressurized reaction conditions improve the participation of volatile vinyl ethers, increasing yield and reducing reaction times.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Answer:
The synthesis involves multi-step reactions, including coupling of pyrido[2,3-d]pyrimidine and piperazine-carboxylate intermediates. Key steps include:

  • Amination : The pyridin-3-ylpiperazine core is functionalized via Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) under inert conditions .
  • Protection/Deprotection : The tert-butyl ester acts as a protecting group; cleavage under acidic conditions (TFA/DCM) reveals reactive amines for downstream modifications .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (DMF vs. THF), and catalyst loading. Monitor reaction progress via HPLC-MS to identify bottlenecks (e.g., byproduct formation at >80°C) .

Basic: How should researchers characterize the compound’s stability under varying storage and experimental conditions?

Answer:

  • Storage Stability : Store at 2–8°C in dark, dry environments to prevent ester hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products like free piperazine .
  • In-solution Stability : Test in PBS (pH 7.4) and DMSO at 25°C. The 1-butoxyvinyl group may hydrolyze in aqueous buffers, requiring NMR (¹H/¹³C) to confirm structural integrity .

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from conformational flexibility. Use:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., EGFR kinase) to identify key interactions (H-bonding with pyrido-pyrimidine core) .
  • Docking Studies : Compare binding poses using AutoDock Vina; correlate with experimental SAR data to prioritize derivatives with improved steric fit .
  • QM/MM Calculations : Evaluate electronic effects of substituents (e.g., cyclopentyl vs. cyclohexyl) on binding affinity .

Advanced: What strategies mitigate low yields during scale-up of the 1-butoxyvinyl coupling step?

Answer:
Low yields (e.g., <40% at >10 g scale) often stem from poor solubility or side reactions. Solutions include:

  • Solvent Screening : Replace DMF with DMAc or NMP to enhance substrate solubility .
  • Catalyst Engineering : Switch to Pd(allyl)Cl₂ with SPhos ligand for improved turnover in bulky cyclopentyl environments .
  • In-line Analytics : Use FTIR or ReactIR to monitor vinyl ether formation in real time, adjusting stoichiometry of butoxyvinyl precursor dynamically .

Advanced: How to design structure-activity relationship (SAR) studies for the pyrido-pyrimidine core?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., 8-cyclopentyl → 8-cyclohexyl) to assess steric effects on target binding .
  • Functional Group Swapping : Replace the 1-butoxyvinyl group with ethoxyvinyl or acetylene; evaluate metabolic stability via microsomal assays (e.g., human liver microsomes) .
  • Biological Assays : Use parallel artificial membrane permeability assays (PAMPA) and cytotoxicity screening (MTT assay) to link structural changes to efficacy/toxicity .

Basic: What analytical techniques are critical for confirming purity and structural identity?

Answer:

  • HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate impurities; UV detection at 254 nm for pyridine/pyrimidine chromophores .
  • NMR : ¹H NMR (DMSO-d₆) to verify tert-butyl singlet at δ 1.4 ppm and pyrido-pyrimidine aromatic protons (δ 8.2–8.9 ppm) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (C₃₃H₄₅N₇O₄: C 65.65%, H 7.51%) .

Advanced: How can AI-driven reaction prediction tools improve synthetic efficiency?

Answer:

  • Retrosynthetic Planning : Platforms like IBM RXN or ASKCOS propose alternative routes (e.g., Suzuki coupling vs. Ullmann for pyridine-amine bonds) .
  • Condition Optimization : Machine learning models trained on USPTO datasets predict optimal catalysts/solvents for amination steps, reducing trial-and-error .
  • Failure Analysis : AI identifies common failure modes (e.g., dehalogenation in brominated intermediates) and suggests corrective actions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.